5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine
Description
Chemical Structure and Properties
5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a branched aliphatic substituent (3-methylbutan-2-yl) at the 1-position and a methyl group at the 5-position. Its molecular formula is C₁₀H₁₇N₃, with a molecular weight of 179.27 g/mol. The compound’s structure combines a rigid pyrazole core with a flexible, lipophilic substituent, making it a versatile building block in medicinal chemistry and agrochemical research .
For example, 5-methyl-1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine () is prepared via nitro-group reduction and subsequent functionalization. Similar methods likely apply to the target compound, substituting 3-methylbutan-2-yl halides or alcohols for alkylation .
Pyrazole derivatives are widely used in drug discovery due to their metabolic stability and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-methyl-1-(3-methylbutan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-6(2)7(3)12-8(4)9(10)5-11-12/h5-7H,10H2,1-4H3 |
InChI Key |
WYHORLKDTORGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of pyrazole oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
Research indicates that 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine exhibits potential biological activities. It has been studied for its specific substitution pattern that distinguishes it from similar compounds, imparting unique chemical reactivity and biological properties that are currently under investigation for various therapeutic applications.
Synthesis and Interaction Studies
The synthesis of this compound typically involves several steps of chemical reactions. Interaction studies of this compound focus on its mechanism of action, which may involve various biological pathways.
Structural Similarity
Several compounds share structural similarities with this compound.
Examples of Compounds with Structural Similarities
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine | Pyrazole ring with different amine positioning | Different biological activity profile |
| 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | Pyrazole ring with an amine at the 5-position | Variation in reactivity and potential applications |
| 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-carboxamide | Contains a carboxamide functional group at the 4-position | Enhanced solubility and different pharmacological properties |
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The following table compares 5-methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine with structurally related compounds, highlighting substituent effects on properties and applications:
Key Comparative Insights:
Substituent Effects on Lipophilicity :
- The target compound’s 3-methylbutan-2-yl group confers higher lipophilicity (logP ~2.5–3.0) compared to polar derivatives like the oxolan-3-yl analog (logP ~1.5). This property favors blood-brain barrier penetration, making it suitable for CNS drug candidates .
- In contrast, the 2-methylbenzyl and 4-methylphenyl analogs () exhibit moderate lipophilicity but benefit from aromatic π-π interactions in protein binding .
Electronic and Steric Influences: The trifluoromethyl group in and introduces strong electron-withdrawing effects, stabilizing the pyrazole ring and enhancing metabolic resistance. This is absent in the target compound, which relies on steric bulk for selectivity .
Synthetic Accessibility :
- The target compound’s aliphatic substituent may require milder alkylation conditions compared to aromatic substitutions (e.g., benzyl or pyridinyl groups), which often involve transition-metal catalysts or high temperatures .
Biological Activity: Compounds with trifluoromethyl groups () show pronounced bioactivity (e.g., GLUT1 inhibition, antimycobacterial effects), while the target compound’s applications remain exploratory, likely serving as a intermediate in larger syntheses .
Research Findings and Data
Structural Characterization :
- While direct NMR data for the target compound is unavailable, related analogs (e.g., ) show characteristic pyrazole proton signals at δ 2.04–2.64 ppm (methyl groups) and δ 5.25 ppm (benzyl CH₂). LC-MS data for the target compound would likely show [M+H]⁺ ~179.3 .
- The oxolan-3-yl derivative () has a distinct oxygen atom in its substituent, confirmed via IR spectroscopy (C-O stretch ~1100 cm⁻¹) .
Thermal Stability :
- Aliphatic-substituted pyrazoles (e.g., target compound) typically decompose above 200°C, whereas aromatic derivatives () show higher thermal stability (~250°C) due to conjugated π-systems .
Biological Activity
5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine, with the CAS number 1326775-05-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . Its structure features a pyrazole ring substituted at positions 1 and 4, which is significant for its biological activity. The presence of the 3-methylbutan-2-yl group is believed to influence its pharmacological properties.
Synthesis and Derivatives
The synthesis of pyrazole derivatives, including this compound, typically involves condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. Variations in substituents can lead to different biological activities. Research has shown that modifications at the pyrazole ring can enhance or alter potency against various biological targets .
Antiviral and Antimicrobial Properties
Recent studies have highlighted the antiviral properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against viral infections by inhibiting specific viral enzymes or interfering with viral replication processes .
In vitro assays have shown that certain pyrazole derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections . The mechanism often involves the inhibition of key metabolic pathways within the pathogens.
The mechanism of action for compounds like this compound typically involves interaction with specific enzymes or receptors. For example, some studies indicate that these compounds may act as inhibitors of kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates in cancerous cells .
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial activity of various pyrazole derivatives included this compound. The compound was tested against several bacterial strains, demonstrating notable inhibition zones in agar diffusion assays. The results indicated that modifications to the pyrazole scaffold could enhance antimicrobial potency significantly.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Similar Pyrazole Derivative | S. aureus | 18 |
Case Study 2: Antiviral Activity
Another investigation assessed the antiviral efficacy of a series of pyrazole derivatives, including our compound of interest. The study utilized a viral replication model to evaluate the effectiveness of these compounds against a specific virus strain.
| Compound | Viral Strain | EC50 (µM) |
|---|---|---|
| 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-am | Influenza A | 12 |
| Comparison Compound | Influenza A | 25 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine in academic laboratories?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a multi-step approach involves cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions. A validated protocol includes reacting intermediates like 3-methylbutan-2-yl precursors with pyrazole-4-amine derivatives in ethanol or DMSO, followed by purification via column chromatography (e.g., using 0–100% ethyl acetate/hexane gradients). Critical parameters include catalyst selection (e.g., copper bromide) and reaction duration (e.g., 48 hours at 35°C) to achieve yields of ~17–20% .
| Key Reaction Conditions | Example Parameters |
|---|---|
| Solvent | Ethanol, DMSO |
| Catalyst | Copper(I) bromide |
| Temperature | 35°C (reflux) |
| Purification | Column chromatography (ethyl acetate/hexane) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For H NMR, expect signals at δ 2.29 ppm (s, 3H) for the methyl group and δ 8.6–8.9 ppm (m, 1H) for pyridine protons in derivatives. C NMR typically shows peaks at δ 147 ppm (pyrazole C4) and δ 10 ppm (methyl carbons). IR absorption at ~3298 cm indicates N-H stretching. Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 215 [M+H]) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data interpretation for this compound when comparing experimental results with theoretical predictions?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Use density functional theory (DFT) calculations to model chemical shifts and compare with experimental data. Software like SHELX (for crystallography) or Gaussian (for NMR prediction) can validate structural assignments. For example, δ 2.64 ppm (broad singlet) in H NMR may indicate hydrogen bonding, requiring variable-temperature NMR to confirm .
Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses involving this pyrazole derivative?
- Methodological Answer :
- Catalyst Optimization : Use cesium carbonate as a base to enhance nucleophilicity in substitution reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve intermediate stability during cyclization .
- Purification : Employ acid-base extraction (e.g., HCl washes) to remove unreacted amines before chromatography .
- Yield Tracking : Monitor reaction progress via TLC at each step to identify bottlenecks (e.g., incomplete cyclization) .
Q. How does the substitution pattern on the pyrazole ring influence the compound's physicochemical properties and reactivity in subsequent derivatization reactions?
- Methodological Answer : Substituents at the pyrazole N1 and C4 positions significantly alter electronic and steric profiles. For example:
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at C5, facilitating nucleophilic aromatic substitution (e.g., with morpholine derivatives) .
- Bulky Substituents : Steric hindrance from the 3-methylbutan-2-yl group reduces reactivity in coupling reactions but improves metabolic stability in biological assays .
- Amino Group at C4 : Enables Schiff base formation or acylthiourea derivatization, expanding applications in coordination chemistry (e.g., copper phosphonate complexes) .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data for this compound across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). For instance, discrepancies in antimicrobial activity may arise from differential membrane permeability. Control for solvent effects (e.g., DMSO concentration ≤1%) and use standardized positive controls (e.g., ciprofloxacin for antibacterial assays). Structural analogs with modified substituents (e.g., 4-methoxybenzyl groups) can isolate structure-activity relationships .
Structural and Computational Tools
Q. What computational methods are most reliable for predicting the crystal structure or tautomeric forms of this compound?
- Methodological Answer : X-ray crystallography using SHELXL (for refinement) and Mercury (for visualization) provides definitive structural data. For tautomerism, employ molecular dynamics simulations in explicit solvent models (e.g., water) to assess energy differences between keto-enol forms. Experimental validation via N NMR or IR can resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
